molecular formula C10H8N2O3 B3021737 6-Amino-4-hydroxyquinoline-2-carboxylic acid CAS No. 52980-10-6

6-Amino-4-hydroxyquinoline-2-carboxylic acid

Cat. No. B3021737
CAS RN: 52980-10-6
M. Wt: 204.18 g/mol
InChI Key: QZEFSCNILAKRAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Amino-4-hydroxyquinoline-2-carboxylic acid” is a chemical compound with the molecular formula C10H8N2O3 . It is used as an intermediate in synthetic chemistry . This compound is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

The synthesis of quinoline derivatives, such as “6-Amino-4-hydroxyquinoline-2-carboxylic acid”, has been reported in the literature . The synthesis often involves reactions with anilines possessing electron-withdrawing groups . For example, the Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines .


Molecular Structure Analysis

The molecular structure of “6-Amino-4-hydroxyquinoline-2-carboxylic acid” can be analyzed using various methods such as single-crystal and powder X-ray diffraction, thermal and spectroscopic methods . The compound displays a zwitterionic form and two different enol-keto tautomers are observed depending on the crystallization solvent used .


Chemical Reactions Analysis

The chemical reactions involving “6-Amino-4-hydroxyquinoline-2-carboxylic acid” are complex and can involve multiple steps . For instance, the Doebner reaction, which involves aniline, benzaldehyde, and pyruvic acid, can be used to synthesize electron-deficient quinolines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Amino-4-hydroxyquinoline-2-carboxylic acid” can be determined using various methods. For instance, its molecular weight is 218.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 .

Scientific Research Applications

1. Synthesis of Enantiopure Compounds

6-Amino-4-hydroxyquinoline-2-carboxylic acid has been used in the synthesis of enantiopure compounds, such as 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This compound is significant in creating modulators of nuclear receptors, including liver X receptor (Forró et al., 2016).

2. Development of Photolabile Protecting Groups

It has been utilized in the development of photolabile protecting groups for carboxylic acids. For instance, brominated hydroxyquinoline, a derivative, shows great potential due to its higher single-photon quantum efficiency and multiphoton-induced photolysis sensitivity, making it suitable for in vivo applications (Fedoryak & Dore, 2002).

3. Natural Product Isolation

Quinoline-2-carboxylic acid derivatives, such as 4-hydroxy-6-methoxyquinoline-2-carboxylic acid, have been isolated from natural sources like Ephedra species, highlighting its presence and potential applications in natural product chemistry (Starratt & Caveney, 1996).

4. Investigation of Bacterial Metabolism

This compound has been studied in the context of bacterial metabolism, where its derivatives serve as intermediates or end products in bacterial oxidation processes. For example, 5-hydroxyquinoline-2-carboxylic acid is a metabolite from bacterial oxidation of certain organic compounds (Nörtemann et al., 1993).

5. Application in Antibacterial Agents

6-Amino-4-hydroxyquinoline-2-carboxylic acid and its analogs have been explored for their potential as antibacterial agents. This is evident in the synthesis of compounds containing this structure that have shown effectiveness against various bacterial strains (Corelli et al., 1983).

6. Colorimetric Applications

Derivatives like 5-hydroxyquinoline-8-carboxylic acid have been used as colorimetric reagents for detecting certain metals, exemplifying its utility in analytical chemistry (Breckenridge & Singer, 1947).

properties

IUPAC Name

6-amino-4-oxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,11H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEFSCNILAKRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-4-hydroxyquinoline-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WO Kermack, AP Weatherhead - Journal of the Chemical Society …, 1940 - pubs.rsc.org
… with tin and hydrochloric acid gave 6-amino4-hydroxyquinoline-2-carboxylic acid. (2) The position … pound on hydrolysis yielded 6-amino-4-hydroxyquinoline-2-carboxylic acid identical …
Number of citations: 2 0-pubs-rsc-org.brum.beds.ac.uk
CH Formaldehyde, B CH - pubs.rsc.org
FORMULA INDEX. Page 1 FORMULA INDEX. THE following index of organic compounds of known empirical formula is arranged according to Richter’s The elements are given in the …
Number of citations: 0 0-pubs-rsc-org.brum.beds.ac.uk

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